REACTION_CXSMILES
|
[CH:1]1[C:6](Cl)=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].C[C:19]([O-])([CH3:21])[CH3:20].[K+].[Br-].[Li+]>C1(C)C=CC=CC=1>[CH2:9]([N:13]([C:6]1[CH:5]=[CH:4][C:3]([N:13]([CH2:14][CH2:20][CH2:19][CH3:21])[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:2][CH:1]=1)[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12] |f:2.3,4.5|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II)
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a pressure tube under protective gas
|
Type
|
EXTRACTION
|
Details
|
After the aqueous phase has been extracted twice with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
freed of the solvents on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |